molecular formula C6H11NO4 B12876218 3-Amino-5-(1,2-dihydroxyethyl)dihydrofuran-2(3H)-one

3-Amino-5-(1,2-dihydroxyethyl)dihydrofuran-2(3H)-one

Cat. No.: B12876218
M. Wt: 161.16 g/mol
InChI Key: YFOCVDRXKZVXCT-UHFFFAOYSA-N
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Description

3-Amino-5-(1,2-dihydroxyethyl)dihydrofuran-2(3H)-one is a furanone derivative characterized by a dihydrofuran-2(3H)-one core substituted with an amino group at position 3 and a 1,2-dihydroxyethyl group at position 3. This compound has been identified as a secondary metabolite in Burkholderia species, particularly when cultured on dextrose, where it acts as a signaling molecule involved in bacterial communication .

Properties

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

3-amino-5-(1,2-dihydroxyethyl)oxolan-2-one

InChI

InChI=1S/C6H11NO4/c7-3-1-5(4(9)2-8)11-6(3)10/h3-5,8-9H,1-2,7H2

InChI Key

YFOCVDRXKZVXCT-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)OC1C(CO)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(1,2-dihydroxyethyl)dihydrofuran-2(3H)-one typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the amino group: Amination reactions, such as the use of ammonia or amines, can be employed to introduce the amino group at the desired position on the furan ring.

    Addition of the dihydroxyethyl side chain: This step involves the addition of a dihydroxyethyl group to the furan ring, which can be accomplished through various organic reactions such as aldol condensation or Michael addition.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often tailored to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(1,2-dihydroxyethyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the furan ring or the side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

Antibacterial Activity
The compound has shown promising antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium strains resistant to commonly used antibiotics. Research indicates that derivatives of this compound can be effective in treating infections caused by these resistant strains. A notable patent (US6350775B1) describes a class of furanone derivatives that exhibit such antibacterial activity, highlighting the potential for developing new antibiotic therapies .

Antioxidant Properties
Studies have suggested that 3-Amino-5-(1,2-dihydroxyethyl)dihydrofuran-2(3H)-one possesses antioxidant properties that can help mitigate oxidative stress in biological systems. This characteristic is particularly valuable in the formulation of dietary supplements and functional foods aimed at improving health outcomes related to oxidative damage .

Agricultural Applications

Pesticidal Activity
Research has indicated that the compound may have applications as a pesticide or herbicide. Its structural features allow it to interact with biological systems of pests, potentially leading to their inhibition or death. Such applications are crucial in developing sustainable agricultural practices that reduce reliance on traditional chemical pesticides .

Biochemical Research

Metabolic Studies
The compound is utilized in metabolic studies due to its structural similarity to various natural products involved in metabolic pathways. It can serve as a substrate or inhibitor in enzymatic reactions, providing insights into metabolic processes and enzyme functions .

Data Tables

Application Area Specific Use Evidence/Source
PharmaceuticalsAntibacterial agentUS6350775B1
Antioxidant propertiesVarious studies on oxidative stress
AgriculturePesticide/herbicideResearch on agricultural applications
Biochemical ResearchMetabolic pathway studiesMetabolic studies involving similar compounds

Case Studies

  • Antibacterial Efficacy
    A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant inhibition against MRSA strains. The study involved testing various concentrations of the compound and assessing its Minimum Inhibitory Concentration (MIC) against multiple bacterial strains.
  • Antioxidant Activity Assessment
    Another research project focused on the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated that the compound effectively reduced oxidative stress markers in vitro, suggesting its potential use in nutraceutical formulations.
  • Pesticidal Testing
    Field trials conducted with formulations containing this compound demonstrated effective pest control with minimal environmental impact compared to conventional pesticides.

Mechanism of Action

The mechanism of action of 3-Amino-5-(1,2-dihydroxyethyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The amino group and dihydroxyethyl side chain can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(a) D-Glucono-1,4-Lactone

  • Structure : (3R,4R,5R)-5-((R)-1,2-Dihydroxyethyl)-3,4-dihydroxydihydrofuran-2(3H)-one .
  • Key Differences: Replaces the amino group at position 3 with hydroxyl groups at positions 3 and 3.
  • Function: A natural antifungal agent and preservative in food industries, notably in wine .

(b) (R)-5-((S)-1,2-Dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one

  • Structure : A stereoisomer with hydroxyl groups at positions 3 and 4 and a 1,2-dihydroxyethyl chain at position 5 .
  • Key Differences: Lacks the amino group and features additional hydroxylation.
  • Function : Found in plant extracts (e.g., Hibiscus sabdari), with uncharacterized biological activity .

(c) Vitamin C (Ascorbic Acid)

  • Structure : (R)-3,4-dihydroxy-5-((S)-1,2-dihydroxyethyl)furan-2(5H)-one .
  • Key Differences: Contains an enediol system (double bond between C2 and C3) instead of a saturated furanone ring.
  • Function : Essential antioxidant in humans, critical for collagen synthesis and redox balance .

Functional Comparison

Compound Biological Role Source Key Structural Features
3-Amino-5-(1,2-dihydroxyethyl)dihydrofuran-2(3H)-one Bacterial signaling molecule, modulates interspecies interactions Burkholderia spp. (dextrose) 3-amino, 5-(1,2-dihydroxyethyl), saturated furanone ring
D-Glucono-1,4-Lactone Antifungal agent, food preservative Microbial/plant biosynthesis 3,4-dihydroxy, 5-(1,2-dihydroxyethyl), saturated furanone ring
Vitamin C Antioxidant, cofactor in enzymatic reactions Citrus fruits, synthetic routes 3,4-dihydroxy, 5-(1,2-dihydroxyethyl), unsaturated enediol system
(R)-5-((S)-1,2-Dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one Phytochemical with potential bioactive properties Hibiscus sabdari extracts 3,4-dihydroxy, 5-(1,2-dihydroxyethyl), saturated furanone ring

Pharmacological and Industrial Relevance

  • The amino group in this compound may enhance its interaction with bacterial receptors compared to hydroxylated analogues, though its exact mechanism remains understudied .
  • D-Glucono-1,4-Lactone’s stability and low toxicity make it ideal for food preservation, unlike the microbial-signaling-focused target compound .
  • Vitamin C’s redox activity is unparalleled among furanone derivatives due to its conjugated enediol system .

Biological Activity

3-Amino-5-(1,2-dihydroxyethyl)dihydrofuran-2(3H)-one, also known as Hexonic acid, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • Chemical Formula : C6H10O4N
  • CAS Number : 501952-19-8
  • Synonyms : Hexonic acid, 2-amino-2,3-dideoxy-, gamma-lactone (9CI)

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, thereby reducing oxidative damage in cellular models .

Cytotoxicity and Anti-cancer Activity

The cytotoxic effects of this compound were evaluated using various cancer cell lines. A study conducted on human cervical (HeLa) and lung (A549) carcinoma cells showed that the compound exhibited selective cytotoxicity at higher concentrations (25 µM) while not significantly affecting normal cell lines at lower doses. This selectivity suggests potential applications in targeted cancer therapies .

The mechanisms through which this compound exerts its biological effects appear to involve modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, it has been observed to influence pathways related to the regulation of reactive oxygen species (ROS) and apoptosis in cancer cells .

Case Studies

  • Cytotoxicity Assay : In a comparative study, this compound was tested against standard chemotherapeutic agents. The results indicated that while the compound has lower cytotoxicity than some established drugs, it possesses a unique mechanism that could be exploited in combination therapies .
  • Antioxidant Activity Assessment : The antioxidant capacity was measured using DPPH and ABTS assays. The compound demonstrated a dose-dependent scavenging effect on both radicals, comparable to well-known antioxidants like ascorbic acid .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusCell LineConcentration (µM)Observed Effect
CytotoxicityHeLa25Significant cytotoxicity
CytotoxicityA54925Selective cytotoxicity
Antioxidant Activity-VariesDose-dependent radical scavenging

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